![molecular formula C7H8N4 B11922117 Pyrazolo[1,5-a]pyridine-3,7-diamine CAS No. 340961-89-9](/img/structure/B11922117.png)
Pyrazolo[1,5-a]pyridine-3,7-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo[1,5-a]pyridine-3,7-diamine is a heterocyclic compound that features a fused ring system combining pyrazole and pyridine. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique structure of this compound allows for versatile functionalization, making it a valuable scaffold for drug discovery and other scientific research.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Pyrazolo[1,5-a]pyridin-3,7-diamin beinhaltet typischerweise die Cyclokondensation von 1,3-biselektrophilen Verbindungen mit NH-3-Aminopyrazolen. Diese Reaktion wird durch das Vorhandensein von β-Dicarbonylverbindungen oder anderen 1,3-Bis-Elektrophilen, wie z. B. Alkoxymethylen-β-Dicarbonylverbindungen, α,β-ungesättigten Systemen, β-Enaminonen, β-Ketonitrilen und β-Enaminonitrilen, erleichtert .
Industrielle Produktionsmethoden: Die industrielle Produktion von Pyrazolo[1,5-a]pyridin-3,7-diamin kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab, mit Optimierung für Ausbeute und Reinheit. Der Einsatz von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Pyrazolo[1,5-a]pyridin-3,7-diamin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können an den Aminogruppen auftreten, oft durch Halogenierungsmittel erleichtert.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid in saurer Umgebung.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Halogenierungsmittel wie Thionylchlorid.
Hauptprodukte:
Oxidation: Bildung der entsprechenden Oxide.
Reduktion: Bildung reduzierter Amine.
Substitution: Bildung halogenierter Derivate.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Pyrazolo[1,5-a]pyridine derivatives have been extensively studied for their anticancer potential. Research indicates that these compounds can inhibit cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation and are often overexpressed in cancer cells. For instance, a study demonstrated that specific derivatives exhibited potent dual inhibitory activity against CDK2 and TRKA, with IC50 values of 0.09 µM and 0.45 µM, respectively . This highlights their potential as effective anticancer agents.
Case Study: CDK Inhibition
- Compound : Pyrazolo[1,5-a]pyridine derivatives
- Target : CDK2 and TRKA
- IC50 Values :
- CDK2: 0.09 µM
- TRKA: 0.45 µM
- Implication : Potential for developing novel anticancer therapeutics.
Enzyme Inhibition
Apart from CDK inhibition, pyrazolo[1,5-a]pyridine compounds have shown efficacy as inhibitors of various protein kinases, including AXL and c-MET kinases. These kinases are implicated in several diseases due to their roles in cell signaling pathways that control cell growth and differentiation. Selective inhibition of these kinases can lead to therapeutic benefits in conditions like cancer and other proliferative disorders .
Case Study: Kinase Inhibition
- Compound : Pyrazolo[1,5-a]pyridine derivatives
- Targets : AXL and c-MET kinases
- Therapeutic Use : Treatment of cancers associated with high kinase activity.
Anti-inflammatory Properties
Recent studies have also explored the anti-inflammatory potential of pyrazolo[1,5-a]pyridine derivatives. Compounds synthesized from this scaffold have demonstrated significant anti-inflammatory activities by inhibiting prostaglandin synthesis, which is crucial for the inflammatory response. The pharmacological screening indicated that some derivatives were less toxic and had better safety profiles compared to traditional anti-inflammatory drugs like Diclofenac .
Case Study: Anti-inflammatory Activity
- Compound : Pyrazolo[1,5-a]pyridine derivatives
- Mechanism : Prostaglandin inhibition
- Comparison : Safer than Diclofenac with lower ulcerogenic activity.
Antimicrobial Activity
The antimicrobial properties of pyrazolo[1,5-a]pyridine derivatives have also been investigated. Some synthesized compounds exhibited significant antimicrobial activity against various bacterial strains, indicating their potential use as antibacterial agents .
Case Study: Antimicrobial Activity
- Compound : Pyrazolo[1,5-a]pyridine derivatives
- Activity : Effective against multiple bacterial strains.
- Implication : Potential development of new antibacterial therapies.
Synthesis and Structural Modifications
The synthesis of pyrazolo[1,5-a]pyridine derivatives often involves multi-step reactions that allow for structural modifications to enhance their biological activity. Researchers have developed various synthetic pathways that not only improve yields but also facilitate the introduction of functional groups that can enhance therapeutic efficacy .
Synthesis Overview
Step | Description |
---|---|
1 | Reaction of pyrazole with carbonyl compounds to form intermediates |
2 | Functionalization through nucleophilic substitutions |
3 | Characterization using spectroscopic methods |
Wirkmechanismus
The mechanism of action of Pyrazolo[1,5-a]pyridine-3,7-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to the modulation of various biochemical pathways, making it a potential candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
Pyrazolo[1,5-a]pyrimidine: Shares a similar fused ring structure but with different functional groups.
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a different ring fusion pattern.
Pyrazolo[4,3-e][1,2,4]triazine: Features a triazine ring fused with pyrazole.
Uniqueness: Pyrazolo[1,5-a]pyridine-3,7-diamine is unique due to its specific arrangement of amino groups and its ability to undergo versatile chemical transformations. This makes it a valuable scaffold for the development of new therapeutic agents and advanced materials .
Biologische Aktivität
Pyrazolo[1,5-a]pyridine-3,7-diamine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, emphasizing its anticancer properties, mechanisms of action, and potential therapeutic applications. The findings are supported by various studies, including in vitro and in vivo evaluations.
Chemical Structure and Properties
This compound features a fused bicyclic structure containing nitrogen atoms, which contributes to its biological activity. Its molecular formula is C7H8N4, and it exhibits properties that allow for interaction with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyridine derivatives. For instance, a study reported that synthesized derivatives exhibited significant growth inhibition across multiple cancer cell lines. Specifically, compound 6n demonstrated a mean growth inhibition (GI%) of 43.9% across 56 cell lines, indicating broad-spectrum anticancer activity .
The mechanism by which this compound exerts its anticancer effects primarily involves inhibition of cyclin-dependent kinases (CDKs) and tropomyosin receptor kinase A (TRKA). The IC_{50 values for selected compounds against CDK2 and TRKA were reported as follows:
Compound | CDK2 IC_{50} (µM) | TRKA IC_{50} (µM) |
---|---|---|
6n | 0.78 | 0.98 |
6d | 0.55 | 0.57 |
6s | 11.70 | - |
6t | 19.92 | - |
These results indicate that modifications in the chemical structure significantly affect the inhibitory potency against these targets .
Cytotoxic Effects
In vitro studies have demonstrated that pyrazolo[1,5-a]pyridine derivatives can induce cytotoxicity in renal carcinoma cell lines (RFX 393). The evaluation showed that compounds 6s and 6t exhibited moderate cytotoxicity compared to standard treatments like staurosporine .
Cell Cycle Arrest and Apoptosis
Further investigations into the effects on cell cycle progression revealed that treatment with these compounds resulted in significant arrest during the G0–G1 phase. The treated populations increased to 84.36% for compound 6s compared to 57.08% in the control group . This suggests that this compound may induce apoptosis through cell cycle modulation.
Antimicrobial Activity
In addition to its anticancer properties, pyrazolo[1,5-a]pyridine derivatives have shown promising antimicrobial activity. For example, a series of derivatives were evaluated against various human cancer cell lines and demonstrated effective inhibition of CDK2/E and Abl protein kinases .
Computational Studies
Molecular docking studies have provided insights into the binding interactions of pyrazolo[1,5-a]pyridine derivatives with their biological targets. The docking results indicated that these compounds engage effectively with critical amino acids in the active sites of CDK2 and TRKA, elucidating their high potency as inhibitors .
Case Studies
Several case studies have been published detailing specific applications of pyrazolo[1,5-a]pyridine derivatives:
- Case Study 1 : A derivative was tested against MCF-7 breast cancer cells and showed an IC_{50} value significantly lower than standard chemotherapeutics.
- Case Study 2 : In a preclinical model of renal carcinoma, treatment with compound 6s resulted in tumor size reduction compared to untreated controls.
These cases underscore the therapeutic potential of pyrazolo[1,5-a]pyridine derivatives in clinical settings.
Eigenschaften
CAS-Nummer |
340961-89-9 |
---|---|
Molekularformel |
C7H8N4 |
Molekulargewicht |
148.17 g/mol |
IUPAC-Name |
pyrazolo[1,5-a]pyridine-3,7-diamine |
InChI |
InChI=1S/C7H8N4/c8-5-4-10-11-6(5)2-1-3-7(11)9/h1-4H,8-9H2 |
InChI-Schlüssel |
AMMRTECEGYRILQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=NN2C(=C1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.